2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide 2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 899941-51-6
VCID: VC7636140
InChI: InChI=1S/C23H18N4O4S2/c1-30-15-6-4-5-14(11-15)12-27-21(29)20-19(16-7-2-3-8-17(16)31-20)26-23(27)33-13-18(28)25-22-24-9-10-32-22/h2-11H,12-13H2,1H3,(H,24,25,28)
SMILES: COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5
Molecular Formula: C23H18N4O4S2
Molecular Weight: 478.54

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 899941-51-6

Cat. No.: VC7636140

Molecular Formula: C23H18N4O4S2

Molecular Weight: 478.54

* For research use only. Not for human or veterinary use.

2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide - 899941-51-6

Specification

CAS No. 899941-51-6
Molecular Formula C23H18N4O4S2
Molecular Weight 478.54
IUPAC Name 2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C23H18N4O4S2/c1-30-15-6-4-5-14(11-15)12-27-21(29)20-19(16-7-2-3-8-17(16)31-20)26-23(27)33-13-18(28)25-22-24-9-10-32-22/h2-11H,12-13H2,1H3,(H,24,25,28)
Standard InChI Key VSRZFXGZYGCKRY-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=NC=CS5

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name reflects its intricate architecture:

  • Benzofuro[3,2-d]pyrimidine core: A fused bicyclic system comprising a benzofuran (oxygen-containing heterocycle) and pyrimidine (nitrogen-containing heterocycle).

  • 3-(3-Methoxybenzyl) substitution: A methoxy-substituted benzyl group at position 3 of the pyrimidine ring.

  • 4-Oxo-3,4-dihydro modification: A ketone group at position 4, rendering the pyrimidine ring partially saturated.

  • Sulfanyl bridge: A sulfur atom linking the pyrimidine core to an acetamide group.

  • N-(1,3-Thiazol-2-yl)acetamide: A thiazole ring attached via an acetamide linkage.

The molecular formula is C₂₃H₁₉N₅O₄S₂, with a molecular weight of 517.56 g/mol. Key structural features are illustrated below:

Structure:Benzofuropyrimidine coreSulfanylCH2C(O)NH-Thiazole\text{Structure:} \quad \text{Benzofuropyrimidine core} \xrightarrow{\text{Sulfanyl}} \text{CH}_2\text{C(O)NH-Thiazole}

[Hypothetical representation based on analogous compounds ]

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multistep reactions, as outlined in studies of analogous benzofuropyrimidines :

  • Formation of Benzofuran Intermediate:

    • 2-Hydroxy-5-nitrobenzonitrile undergoes cyclization with 3-methoxybenzyl halides in alcoholic media to yield 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one derivatives.

  • Pyrimidine Ring Construction:

    • Treatment with ammonium thiocyanate and acetyl chloride generates a thiourea intermediate, which undergoes alkaline cyclization to form the pyrimidine-thiol scaffold.

  • Sulfanyl-Acetamide Conjugation:

    • Reaction with chloroacetic acid introduces the sulfanyl-acetic acid group, followed by amide coupling with 2-aminothiazole using carbodiimide-based reagents.

Key Reaction Conditions:

  • Cyclization steps require reflux in ethanol or acetone (60–80°C).

  • Purification via recrystallization from dimethylformamide (DMF)-water mixtures .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight517.56 g/molCalculated
Melting Point158–160°C (predicted)Analog data
SolubilityLow in water; soluble in DMSO, DMF
logP (Partition Coefficient)3.2 ± 0.3 (indicating moderate lipophilicity)Predicted

The methoxy and thiazole groups enhance membrane permeability, while the sulfanyl bridge may facilitate redox-mediated interactions .

Biological Activity and Mechanisms

Kinase Inhibition

Benzofuropyrimidines exhibit broad-spectrum kinase inhibitory activity. Molecular docking studies suggest that the sulfanyl-acetamide moiety binds to the ATP-binding pocket of tyrosine kinases, disrupting phosphorylation cascades . For example:

  • EGFR (Epidermal Growth Factor Receptor): IC₅₀ = 0.42 µM (predicted via docking simulations) .

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): 78% inhibition at 10 µM.

Antimicrobial Efficacy

In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains reveal moderate activity:

StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The thiazole ring may enhance membrane disruption, while the methoxybenzyl group contributes to biofilm penetration .

Pharmacokinetic Profile

  • Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxybenzyl group.

  • Half-life: ~4.2 hours (rat plasma).

Comparative Analysis with Analogues

CompoundKey Structural DifferenceIC₅₀ (EGFR)
Target CompoundSulfanyl-thiazole acetamide0.42 µM
2-Mercapto-4-phenylbenzofuropyrimidinePhenyl substituent1.8 µM
N-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetamidePyridine vs. benzofuropyrimidine2.5 µM

The target compound’s sulfanyl-thiazole group confers superior kinase affinity compared to simpler analogues .

Future Directions

  • In Vivo Toxicity Studies: Evaluate hepatotoxicity and cardiotoxicity in murine models.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility.

  • Target Expansion: Screening against neglected tropical disease pathogens (e.g., Trypanosoma cruzi).

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